molecular formula C15H21ClN4O3 B2675122 Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate CAS No. 2377031-90-6

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate

Cat. No.: B2675122
CAS No.: 2377031-90-6
M. Wt: 340.81
InChI Key: MEGHDASHZINSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate is a sophisticated chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a piperidine core, a common scaffold in pharmaceuticals, which is differentially functionalized with a 6-chloropyridazine carbonyl group and a tert-butoxycarbonyl (Boc) protected amine . The chloropyridazine moiety acts as an excellent electrophile, enabling further derivatization through cross-coupling reactions or nucleophilic aromatic substitution to create diverse chemical libraries for biological screening . The Boc-protected aminopiperidine segment is a pivotal precursor for introducing a basic amine functionality, a key structural feature in many active compounds . Compounds incorporating piperidine derivatives similar to this structure have been investigated in preclinical research for various therapeutic areas . The specific molecular architecture of this reagent makes it a valuable intermediate for the synthesis of potential protease inhibitors, receptor modulators, and other biologically active molecules, supporting its role in the development of new therapeutic agents. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)17-10-6-8-20(9-7-10)13(21)11-4-5-12(16)19-18-11/h4-5,10H,6-9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGHDASHZINSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate typically involves the reaction of 6-chloropyridazine-3-carbonyl chloride with piperidin-4-ylamine, followed by the protection of the resulting amine with tert-butyl carbamate . The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can act as a ligand for certain receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

N-Methylcarbamate Variant

Compound : Tert-butyl N-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-N-methylcarbamate
Key Difference : Addition of a methyl group on the carbamate nitrogen.
Impact :

  • Molecular Weight : Slight increase (340.81 g/mol vs. 340.8 g/mol) .
  • Applications : Methylation may enhance metabolic stability but reduce binding affinity to targets requiring precise hydrogen bonding .

Acetylpiperidine Analogs

Compound : Tert-butyl (1-acetylpiperidin-4-yl)carbamate
Key Difference : Replacement of the chloropyridazine carbonyl with an acetyl group.
Impact :

  • Lipophilicity : Increased due to the acetyl group, enhancing membrane permeability but reducing solubility in polar solvents .
  • Synthesis : Achieved via acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O, a simpler route compared to the chloropyridazine coupling required for the original compound .

Heterocyclic Modifications

Pyrazine vs. Pyridazine Derivatives

Compound : Tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate (EN300-745721)
Key Difference : Pyridazine (two adjacent nitrogens) replaced with pyrazine (two opposite nitrogens).
Impact :

  • Electronic Properties : Pyridazine’s electron-deficient nature enhances reactivity in electrophilic substitutions compared to pyrazine .
  • Biological Interactions : Pyridazine’s planar structure may improve π-π stacking with aromatic residues in enzyme active sites .

Non-Carbonyl Pyrazine Analogs

Compound : Tert-butyl N-[1-(6-chloropyrazin-2-yl)piperidin-4-yl]carbamate (CAS 596817-48-0)
Key Difference : Absence of the carbonyl linker between pyrazine and piperidine.
Impact :

  • Reactivity : Loss of the carbonyl reduces electrophilicity, limiting participation in acyl-transfer reactions .
  • Conformational Flexibility : The direct linkage may restrict rotational freedom, altering binding modes .

Pharmacologically Relevant Carbamates

Fentanyl-Related Carbamates

Compound : Ethyl N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]carbamate (fentanyl carbamate)
Key Differences :

  • Substituents : Bulky phenyl and phenylethyl groups instead of chloropyridazine.
  • Applications: Opioid receptor targeting vs.

Transglutaminase Inhibitors

Compound: N-{1-[7-(Quinoline-2-carbonylamino)-1-methylindole-3-sulfonyl]piperidin-4-yl}carbamate Key Differences:

  • Functional Groups: Quinoline and indole substituents vs. chloropyridazine.
  • Target Specificity : The original compound’s chloropyridazine may favor interactions with nucleotide-binding domains (e.g., kinases) over transglutaminases .

Biological Activity

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate is a synthetic compound with potential applications in medicinal chemistry, particularly as a modulator of biological pathways. This article provides an in-depth examination of its biological activity, synthesis, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C15_{15}H21_{21}ClN4_{4}O3_{3}
  • Molecular Weight : 340.81 g/mol
  • CAS Number : 2377031-90-6

The compound features a tert-butyl group, a chloropyridazine moiety, and a piperidine ring, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The chloropyridazine and piperidine components are known to influence the modulation of neuroinflammatory processes and may act on pathways related to NLRP3 inflammasome activation.

Biological Activity

Recent studies have highlighted the following aspects of the biological activity of this compound:

  • NLRP3 Inflammasome Inhibition :
    • The compound has shown promise in inhibiting NLRP3-dependent pyroptosis and IL-1β release in THP-1 macrophage cells stimulated with lipopolysaccharide (LPS) and ATP. This inhibition suggests potential use in treating inflammatory diseases where the NLRP3 pathway is implicated .
  • Cytotoxicity and Cell Viability :
    • In vitro studies have assessed the cytotoxic effects of the compound using MTT assays, revealing that it exhibits selective toxicity at higher concentrations while maintaining cell viability at lower doses .
  • Anti-inflammatory Effects :
    • The compound has demonstrated anti-inflammatory properties by reducing pro-inflammatory cytokine production, which could be beneficial in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
NLRP3 Inflammasome InhibitionSignificant reduction in IL-1β release in THP-1 cells
CytotoxicitySelective toxicity observed at concentrations >10 µM
Anti-inflammatory EffectsDecreased TNF-α and IL-6 levels in treated cells

Synthesis and Preparation

The synthesis of this compound involves several key steps:

  • Reagents Used :
    • N,N’-Dicyclohexylcarbodiimide (DCC)
    • 4-Dimethylaminopyridine (DMAP)
  • Reaction Conditions :
    • Typically carried out in dichloromethane under controlled temperature conditions to facilitate the coupling reaction between the piperidine derivative and the chloropyridazine carbonyl component .

Q & A

Q. Experimental Strategy :

  • Compare coupling efficiencies using Pd(PPh₃)₄ vs. XPhos Pd G3 catalysts.
  • Optimize solvent polarity (e.g., DMF vs. toluene) to balance steric and electronic effects .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR (CDCl₃) identifies the tert-butyl singlet at δ 1.4 ppm and piperidine protons at δ 3.2–4.1 ppm. 13^13C NMR confirms the carbonyl (C=O) at ~155 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 340.81) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) assesses purity (>95%) .

Advanced Question: How can researchers resolve contradictions in reported yields for the Boc protection step?

Data Contradiction Analysis :
Discrepancies arise from:

  • Base Selection : Triethylamine (TEA) vs. 4-dimethylaminopyridine (DMAP). DMAP increases yields by 10–15% due to enhanced nucleophilicity but may require stricter anhydrous conditions .
  • Solvent Polarity : Polar aprotic solvents (e.g., THF) favor Boc protection but risk side reactions with residual moisture.

Q. Resolution Strategy :

  • Conduct kinetic studies (in situ IR monitoring) to track reaction progress.
  • Optimize moisture control using molecular sieves or activated alumina .

Advanced Question: What structural analogs of this compound show enhanced bioactivity, and why?

Q. Comparative Analysis :

AnalogStructural ModificationBioactivity (IC₅₀)Mechanism
6-Fluoropyridazine derivativeCl → F at position 62.1 µM (vs. 4.5 µM for parent)Increased electron deficiency enhances target binding
Piperidine-N-methylated analogN-Methyl substitution1.8 µMReduced steric hindrance improves membrane permeability

Q. Synthetic Recommendations :

  • Introduce fluorine via halogen exchange (e.g., KF/18-crown-6).
  • Use reductive amination for N-methylation .

Basic Question: What safety precautions are advised when handling this compound?

Q. Methodological Answer :

  • Toxicity Data : While specific toxicity data for this compound is limited, structurally similar carbamates show moderate acute toxicity (LD₅₀ > 500 mg/kg in rats). Use PPE (gloves, goggles) and work in a fume hood .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Question: How does the tert-butyl carbamate group influence metabolic stability in pharmacokinetic studies?

Q. Research Findings :

  • In Vitro Stability : The tert-butyl group reduces hydrolysis by esterases, increasing half-life (t₁/₂ = 8.2 hrs in human plasma vs. 1.5 hrs for methyl carbamate analogs) .
  • Metabolite Identification : LC-MS/MS identifies the deprotected piperidine metabolite as the primary breakdown product in hepatic microsomes .

Q. Experimental Design :

  • Incubate compound with liver microsomes (human/rat) and quantify metabolites at 0, 1, 3, 6 hrs.
  • Use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.